Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC15852220
Molecular Formula: C13H11BrN2O3
Molecular Weight: 323.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrN2O3 |
|---|---|
| Molecular Weight | 323.14 g/mol |
| IUPAC Name | ethyl 1-(4-bromophenyl)-4-formylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3 |
| Standard InChI Key | RABOQUQZFDWGOA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 1-(4-bromophenyl)-4-formylpyrazole-3-carboxylate, delineates its functional groups:
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A pyrazole core (five-membered ring with nitrogen atoms at positions 1 and 2).
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A 4-bromophenyl group at N1, contributing steric bulk and electronic effects via the bromine atom.
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A formyl group (-CHO) at C4, enhancing reactivity for further derivatization.
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An ethyl ester (-COOEt) at C3, influencing solubility and metabolic stability .
The canonical SMILES string (CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br) and InChIKey (RABOQUQZFDWGOA-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁BrN₂O₃ | |
| Molecular Weight | 323.14 g/mol | |
| SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br | |
| XLogP3 (Predicted) | 2.8 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves condensation of 4-bromophenylhydrazine with a formylated pyrazole precursor, followed by esterification. A representative protocol includes:
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Cyclization: Reacting 4-bromobenzaldehyde with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
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Esterification: Treating the intermediate with ethanol and sulfuric acid to introduce the ethyl carboxylate group .
Optimized conditions (e.g., continuous flow reactors, 80°C, 2-hour reaction time) achieve yields exceeding 90%. Comparative studies with chlorophenyl analogs (e.g., ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate) reveal that bromine’s electronegativity enhances stability but may reduce solubility .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | H₂SO₄, ethanol, 80°C, 2h | 96% | |
| Esterification | Ethanol, H₂SO₄, reflux | 92% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (LogP ≈ 2.8), favoring organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Aqueous solubility is limited (6.03 mg/mL predicted), necessitating formulation strategies for biological assays . Stability studies indicate decomposition above 160°C, with the formyl group prone to oxidation under prolonged light exposure.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Bromophenyl Group: Enhances binding to hydrophobic pockets in enzymes but increases molecular weight.
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Formyl Group: Serves as a handle for Schiff base formation but may reduce metabolic stability.
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Ethyl Ester: Improves cell permeability but requires hydrolysis for prodrug activation .
Table 3: Biological Activity Comparison
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Ethyl 1-(4-bromophenyl)-4-formyl-... | FPR1 | >10 μM | |
| Pyridazinone analog | FPR1 | 0.2 μM |
Applications and Future Directions
Drug Development
Despite limited FPR activity, the compound’s scaffold is valuable for developing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators). Functionalization of the formyl group with amine-containing moieties could enhance target affinity .
Materials Science
The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of conjugated polymers for optoelectronic devices .
Challenges and Innovations
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Solubility Optimization: Prodrug strategies or PEGylation to improve bioavailability.
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Targeted Delivery: Nanoparticle encapsulation to mitigate off-target effects.
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